molecular formula C12H14ClN3O2S B2653534 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 477851-06-2

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2653534
CAS No.: 477851-06-2
M. Wt: 299.77
InChI Key: JNPDQYILRQCBBZ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a dimethoxyethyl group attached to the triazole ring, along with a thiol group.

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chlorophenyl and dimethoxyethyl precursors.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the nitrogen atoms.

    Introduction of Thiol Group: The thiol group is introduced through a substitution reaction, often using thiourea as a reagent.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Scientific Research Applications

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological pathways.

    Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. This contributes to its antimicrobial properties.

Comparison with Similar Compounds

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives:

    Similar Compounds: Compounds like 1-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea and other triazole-based molecules.

    Uniqueness: The presence of the chlorophenyl and dimethoxyethyl groups, along with the thiol group, gives this compound unique chemical and biological properties compared to other triazole derivatives.

Biological Activity

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structure of this compound, featuring a triazole ring and a thiol group, contributes to its potential pharmacological properties.

The chemical formula of this compound is C15H18ClN3O2SC_{15}H_{18}ClN_3O_2S. It is characterized by the presence of a chlorophenyl and a dimethoxyethyl substituent. The molecular weight is approximately 331.84 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity Studies : A study tested the cytotoxic effects of similar triazole derivatives on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that these compounds exhibited higher cytotoxicity against melanoma cells compared to others .
  • Mechanism of Action : The triazole moiety is believed to interact with biological receptors due to its ability to form hydrogen bonds and its dipolar character. This interaction enhances the solubility and bioavailability of the compounds .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. The presence of the thiol group in this compound may enhance its activity against various pathogens:

  • In vitro Studies : Compounds within this class have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Activity

The anti-inflammatory potential has also been explored in related triazole compounds:

  • COX Inhibition : Research indicates that certain derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in inflammation pathways. This suggests that this compound may possess anti-inflammatory properties .

Case Studies

StudyFindings
Cytotoxicity on IGR39Significant reduction in cell viability with IC50 values indicating potent activity .
Antimicrobial TestingEffective against multiple bacterial strains with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
COX InhibitionSelective inhibition of COX-1 over COX-2 suggesting potential for anti-inflammatory drug development .

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-17-11(18-2)7-10-14-15-12(19)16(10)9-5-3-8(13)4-6-9/h3-6,11H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPDQYILRQCBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NNC(=S)N1C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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